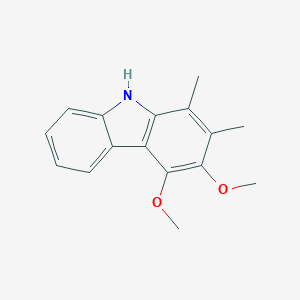

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZEVNLYSXBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226111 | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-39-8 | |

| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Basic Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in materials science. This document provides a detailed overview of the core basic properties of the specific derivative, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to the scarcity of direct experimental data for this exact molecule, this guide extrapolates information from the known properties of the parent carbazole scaffold and the electronic effects of its substituents. It covers physicochemical properties, a theoretical assessment of basicity, a generalized synthetic protocol, and a discussion of potential biological significance.

Physicochemical and Structural Properties

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a polysubstituted aromatic heterocycle. Its core structure consists of a tricyclic system with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring.

Table 1: Physicochemical Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |

| Molecular Weight | 255.31 g/mol | Calculated |

| CAS Number | 75139-39-8 | MedChemExpress[1] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds[2] |

Basicity and pKa Analysis

The basicity of carbazoles is generally very low. The lone pair of electrons on the nitrogen atom is delocalized and participates in the aromaticity of the pyrrole ring, making it largely unavailable for protonation.

Basicity of the Parent Carbazole Scaffold

The pKa of the conjugate acid of 9H-carbazole (C₁₂H₉NH₂⁺) is extremely low, indicating that the neutral molecule is a very weak base. Conversely, the pKa for the deprotonation of the N-H bond is high, signifying its weak acidic character.

Influence of Substituents on Basicity

The electronic properties of substituents on the carbazole ring can modulate its basicity.

-

Methoxy (B1213986) (-OCH₃) Groups: As electron-donating groups through resonance, methoxy substituents increase the electron density on the aromatic rings. This effect can slightly increase the basicity of the carbazole system.

-

Methyl (-CH₃) Groups: Methyl groups are weakly electron-donating through an inductive effect, which also contributes to a minor increase in basicity.

Given the presence of two methoxy and two methyl groups, it is predicted that 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole will be more basic than the unsubstituted 9H-carbazole. However, it will still be a very weak base in absolute terms.

Table 2: Predicted Acidity/Basicity Data

| Compound | Predicted pKa (N-H deprotonation) | Predicted Basicity |

| 9H-Carbazole | ~17 | Very Weak Base |

| 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | No data available | Weak Base (theoretically stronger than 9H-carbazole) |

Experimental Protocols

While a specific protocol for the synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is not detailed in the available literature, a general approach can be outlined based on common methods for synthesizing polysubstituted carbazoles[3][4][5][6].

Generalized Synthesis of a Polysubstituted Carbazole

A plausible synthetic route could involve a cyclization reaction of a substituted diphenylamine (B1679370) or a related precursor. One common strategy is the Graebe-Ullmann reaction or variations thereof involving transition-metal-catalyzed C-N bond formation.

Example Generalized Protocol:

-

Preparation of Precursor: Synthesis of an appropriately substituted N-phenyl-o-phenylenediamine derivative. This would involve multi-step organic synthesis to place the methoxy and methyl groups in the desired positions on the aniline (B41778) and benzene rings.

-

Diazotization and Cyclization: The N-phenyl-o-phenylenediamine precursor is treated with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization to form a 1,2,3-triazole intermediate.

-

Aromatization: The unstable triazole intermediate is heated, leading to the extrusion of nitrogen gas and the formation of the carbazole ring system.

-

Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to yield the final 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Caption: Generalized workflow for carbazole synthesis.

Potential Biological Significance and Signaling Pathways

Numerous carbazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7][8][9][10]. The specific biological role of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole has not been elucidated. However, based on the activities of structurally similar compounds, a hypothetical mechanism of action can be proposed. For instance, some carbazole derivatives act as inhibitors of specific enzymes or as DNA intercalating agents[11].

Caption: Hypothetical mechanism of action for a bioactive carbazole derivative.

Conclusion

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a carbazole derivative with predicted weak basicity, likely enhanced relative to the parent compound due to its electron-donating substituents. While specific experimental data on its properties are lacking, its structural features suggest potential for biological activity, a common trait among this class of compounds. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and biological profile. The generalized protocols and theoretical discussions provided herein offer a foundational framework for such future research.

References

- 1. 4-Fluoro-9H-Carbazole CAS#: 390-16-9 [chemicalbook.com]

- 2. 9H-carbazole [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemcom.com [echemcom.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A)

CAS Number: 75139-39-8

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, also known as Carbazomycin A. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and mechanism of action.

Chemical and Physical Properties

Carbazomycin A is a carbazole (B46965) alkaloid first isolated from Streptomyces sp.[1]. It possesses a tricyclic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. The fully substituted benzene ring features two methoxy (B1213986) and two methyl groups.

Table 1: Physicochemical Properties of Carbazomycin A

| Property | Value | Reference(s) |

| CAS Number | 75139-39-8 | |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | |

| Appearance | Pale yellow to light beige solid | |

| Melting Point | 136 - 138 °C | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) |

Table 2: Spectral Data of Carbazomycin A

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Specific chemical shifts and coupling constants are detailed in various synthetic chemistry publications. | |

| ¹³C NMR | Characteristic peaks for aromatic and aliphatic carbons are identifiable. | [2][3] |

| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-O stretching are observed. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can be determined. |

Synthesis and Isolation

Carbazomycin A can be obtained through total synthesis or by fermentation of Streptomyces sp. followed by extraction and purification.

Total Synthesis

Several synthetic routes for Carbazomycin A have been developed. One common strategy involves the construction of the carbazole core followed by the introduction and modification of substituents.

Experimental Protocol: A Representative Synthetic Approach

A multi-step synthesis can be employed, starting from readily available precursors. Key reactions may include:

-

Formation of the Carbazole Ring: This can be achieved through various methods, such as the Fischer indole (B1671886) synthesis or transition metal-catalyzed cyclization reactions.

-

Introduction of Substituents: Methyl and methoxy groups can be introduced onto the aromatic rings through reactions like Friedel-Crafts alkylation and Williamson ether synthesis.

-

Final Modifications: The final steps may involve functional group interconversions to yield Carbazomycin A.

Workflow for a Potential Synthetic Route

Caption: A generalized workflow for the total synthesis of Carbazomycin A.

Isolation from Streptomyces sp.

Carbazomycin A is a natural product that can be isolated from the fermentation broth of Streptomyces species.

Experimental Protocol: Fermentation, Extraction, and Purification

-

Fermentation: A suitable strain of Streptomyces is cultured in an appropriate medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of Carbazomycin A.

-

Extraction: The mycelium is separated from the fermentation broth by centrifugation or filtration. The mycelium is then extracted with an organic solvent, such as acetone (B3395972) or ethyl acetate, to isolate the crude product.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate Carbazomycin A from other metabolites. Further purification can be achieved using high-performance liquid chromatography (HPLC).

Workflow for Isolation and Purification

Caption: A typical workflow for the isolation and purification of Carbazomycin A.

Biological Activities and Mechanism of Action

Carbazomycin A exhibits a range of biological activities, including antimicrobial and cytotoxic effects.

Table 3: Biological Activities of Carbazomycin A

| Activity | Details | Reference(s) |

| Antimicrobial | Active against Gram-positive bacteria, particularly Staphylococcus aureus. Weak activity against fungi and yeast. | [1] |

| Cytotoxic | Demonstrates cytotoxic effects against various cancer cell lines. | |

| Antimalarial | Has been investigated for its potential antimalarial properties. |

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of Carbazomycin A is not fully elucidated. However, studies on carbazole alkaloids suggest that they may exert their effects through multiple pathways. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

Proposed Antibacterial Signaling Pathway

Caption: A proposed mechanism of antibacterial action for Carbazomycin A.

Cytotoxic Mechanism of Action

The cytotoxic effects of carbazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Apoptotic Signaling Pathway

Caption: A simplified representation of the intrinsic apoptotic pathway potentially induced by Carbazomycin A.

Conclusion

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A) is a naturally occurring carbazole alkaloid with demonstrated antimicrobial and cytotoxic activities. Its unique chemical structure and biological profile make it a molecule of interest for further research and development in the fields of medicinal chemistry and drug discovery. The synthetic and isolation protocols provided in this guide offer a foundation for obtaining this compound for further investigation into its precise mechanisms of action and therapeutic potential.

References

- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, a naturally occurring carbazole (B46965) alkaloid also known as Carbazomycin A. This document details a recently developed, efficient gram-scale total synthesis, presenting structured data, complete experimental protocols, and visualizations to facilitate understanding and replication by researchers in organic synthesis and medicinal chemistry.

Introduction

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A) is a member of the carbazomycin family of antibiotics, first isolated from Streptoverticillium ehimense.[1] These compounds are notable for their carbazole framework and have demonstrated a range of biological activities, including antifungal, antibacterial, and anti-yeast properties.[1][2] The unique substitution pattern on the carbazole ring has made them attractive targets for total synthesis. This guide focuses on a modern synthetic route that offers a high overall yield and proceeds through key transformations including an aryne-mediated carbazole formation.

Synthesis Pathway Overview

The total synthesis of Carbazomycin A can be achieved in a multi-step sequence commencing from a substituted chloro-trimethoxybenzene. The core carbazole structure is constructed via an aryne-mediated intramolecular cyclization. Subsequent regioselective demethylation and methylation steps lead to the final product. An alternative and earlier route involves an iron-mediated C-C and C-N bond formation.

A logical workflow for a recent gram-scale synthesis is depicted below.

Caption: Overall workflow for the gram-scale synthesis of Carbazomycin A.

Experimental Protocols

The following protocols are based on a recently reported gram-scale synthesis of Carbazomycin A.[3][4]

Step 1: Synthesis of 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl

This initial step involves a Suzuki coupling reaction to form the biphenyl (B1667301) backbone.

| Parameter | Value |

| Starting Material | 5-Chloro-1,2,3-trimethoxybenzene |

| Coupling Partner | (2-amino-3,4-dimethylphenyl)boronic acid |

| Catalyst | Palladium(II) acetate |

| Ligand | SPhos |

| Base | Potassium phosphate (B84403) |

| Solvent | Toluene/Water |

| Temperature | 100 °C |

| Typical Yield | Not explicitly stated for this step in the primary source |

Experimental Protocol:

A mixture of 5-chloro-1,2,3-trimethoxybenzene, (2-amino-3,4-dimethylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate in a toluene/water solvent system is heated at 100 °C under an inert atmosphere until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.

Step 2: Synthesis of 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole

The core carbazole ring is formed in this step through an aryne intermediate.

| Parameter | Value |

| Starting Material | 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl |

| Reagent | n-Butyllithium |

| Additive | CuCN·2LiCl |

| Methylating Agent | Iodomethane (B122720) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to room temperature |

| Typical Yield | 83% |

Experimental Protocol:

To a solution of 2-amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl in anhydrous THF at -78 °C is added n-butyllithium. The reaction mixture is stirred to facilitate the formation of the aryne intermediate. A solution of CuCN·2LiCl and iodomethane is then added to effect the intramolecular nucleophilic addition and subsequent methylation. The reaction is quenched, and the product is extracted and purified by column chromatography.

Step 3: Regioselective Demethylation to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-ol

A crucial step to selectively remove one of the methoxy (B1213986) groups.

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole |

| Reagent | Boron trichloride (B1173362) (BCl₃) |

| Solvent | Dichloromethane (B109758) |

| Temperature | -78 °C to 0 °C |

| Typical Yield | Not explicitly stated for this step in the primary source |

Experimental Protocol:

A solution of 1,2,3,4-tetramethoxy-5,6-dimethyl-9H-carbazole in dichloromethane is cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise. The reaction is allowed to warm to 0 °C and stirred until completion. The reaction is then quenched, and the product is extracted and purified.

Step 4: Methylation to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A)

The final step to yield the target molecule.

| Parameter | Value |

| Starting Material | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-ol |

| Reagent | Trifluoromethanesulfonic anhydride (B1165640), followed by Negishi coupling with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct |

| Solvent | Dichloromethane, THF |

| Temperature | 0 °C to room temperature |

| Typical Yield | 95% |

Experimental Protocol:

The phenolic hydroxy group of the starting material is first converted to a triflate by reacting with trifluoromethanesulfonic anhydride and triethylamine (B128534) at 0 °C. The resulting triflate is then subjected to a Negishi coupling reaction with a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct to install the final methyl group, affording Carbazomycin A.[4]

Alternative Synthesis Route: Iron-Mediated Cyclization

An earlier reported synthesis of Carbazomycin A and its precursor, Carbazomycin B (the 4-hydroxy analogue), utilizes an iron-mediated methodology. This approach involves the consecutive iron-induced C-C and C-N bond formation.[5][6][7] Methylation of the hydroxy group of Carbazomycin B yields Carbazomycin A.[7]

Biological Activity and Signaling Pathways

Carbazomycin A and its analogues have been reported to possess antifungal and antibacterial properties.[2] While the precise molecular mechanisms of action are not fully elucidated, their antibiotic activity suggests interference with essential cellular processes in microorganisms. For many natural product antibiotics, common targets include cell wall synthesis, protein synthesis, or DNA replication. Further research is required to delineate the specific signaling pathways affected by Carbazomycin A.

The biosynthesis of carbazomycins in Streptomyces involves a series of enzymatic reactions, including the action of an O-methyltransferase (CbzMT) which is responsible for the iterative methylation of the dihydroxycarbazole precursor to form Carbazomycin B and subsequently Carbazomycin A.[8]

Caption: Simplified biosynthetic relationship between Carbazomycin A and B.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the gram-scale synthesis of Carbazomycin A.

| Step | Product | Starting Material(s) | Key Reagents | Yield | Overall Yield | Reference |

| 1-4 | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A) | 5-Chloro-1,2,3-trimethoxybenzene | Pd(OAc)₂, SPhos, n-BuLi, BCl₃, (Me₃Al)₂·DABCO | - | 44% | [3][4] |

| 2 | 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole | 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl | n-BuLi, CuCN·2LiCl, MeI | 83% | - | [4] |

| 4 | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A) | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-yl triflate | (Me₃Al)₂·DABCO | 95% | - | [4] |

Conclusion

This technical guide has outlined a modern and efficient synthetic route for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A). The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The presented synthesis pathway offers a high overall yield, making it suitable for producing significant quantities of Carbazomycin A for further biological evaluation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide to its Microbial Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a carbazole (B46965) alkaloid with potential applications in synthetic chemistry, notably as a precursor in the synthesis of baccamycin. Unlike many carbazole alkaloids that are of plant origin, evidence strongly points to a microbial source for this specific compound. This technical guide synthesizes the available information on its natural source and provides a detailed, representative protocol for its isolation and purification from a microbial fermentation culture. While the definitive isolation protocol for this compound from its putative source, Streptomyces sp. BCC26924, is not publicly available in full detail, this guide constructs a comprehensive methodology based on established techniques for isolating carbazole alkaloids from actinomycetes.

Natural Source: A Microbial Origin

Initial investigations into the natural sources of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole have identified its origin within the microbial kingdom, specifically from actinomycetes. The compound is linked to Streptomyces sp. BCC26924, a bacterium from which various antimalarial and antituberculosis substances have been isolated. This microbial origin distinguishes it from the more commonly studied phyto-carbazoles derived from plants of the Rutaceae family.

Fermentation and Extraction

The production of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole necessitates the cultivation of the source microorganism, Streptomyces sp. BCC26924, under controlled laboratory conditions. Following an adequate fermentation period to allow for the biosynthesis and accumulation of the target metabolite, the carbazole alkaloid is extracted from the culture broth and mycelium.

Experimental Protocol: Fermentation and Extraction (Representative)

-

Inoculum Preparation: A seed culture of Streptomyces sp. BCC26924 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with agitation (200 rpm) for 48-72 hours.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The production culture is incubated for a period of 7-14 days under controlled temperature and aeration.

-

Extraction:

-

The whole fermentation broth is harvested.

-

The broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, multiple times to ensure exhaustive extraction.

-

The organic phases are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Isolation and Purification

The crude extract, containing a complex mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the target compound, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Experimental Protocol: Chromatographic Purification (Representative)

-

Silica (B1680970) Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired carbazole alkaloid.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with the target compound are pooled, concentrated, and further purified by semi-preparative HPLC.

-

A C18 reverse-phase column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.

-

The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector at a wavelength suitable for detecting carbazole alkaloids (typically around 230-350 nm).

-

The peak corresponding to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is collected, and the solvent is evaporated to yield the purified compound.

-

Data Presentation

The following table summarizes representative quantitative data that would be collected during the isolation and characterization of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

| Parameter | Value | Method |

| Fermentation Volume | 10 L | Shake Flask Culture |

| Crude Extract Yield | 5.2 g | Ethyl Acetate Extraction |

| Purified Compound Yield | 15 mg | Column Chromatography & HPLC |

| Molecular Formula | C₁₆H₁₇NO₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 255.31 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃, ppm) | Representative shifts for aromatic, methoxy, and methyl protons would be listed here. | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | Representative shifts for aromatic, methoxy, and methyl carbons would be listed here. | Nuclear Magnetic Resonance Spectroscopy |

| UV λmax (MeOH) | Approx. 240, 295, 330 nm | UV-Vis Spectroscopy |

Visualizations

Diagram 1: Isolation Workflow for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

Caption: A flowchart illustrating the key stages in the isolation of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Conclusion

Spectroscopic Analysis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the carbazole (B46965) alkaloid, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular molecule, this document provides a detailed framework for its analysis. The information presented is based on established spectroscopic principles and data from closely related carbazole derivatives.

Predicted Spectroscopic Data

Based on the analysis of similar carbazole structures, the following tables outline the anticipated spectroscopic data for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. These values are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5-8.0 | s | 1H | N-H |

| ~ 7.0-7.4 | m | 4H | Aromatic protons |

| ~ 3.9 | s | 3H | OCH₃ |

| ~ 3.8 | s | 3H | OCH₃ |

| ~ 2.4 | s | 3H | CH₃ |

| ~ 2.2 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140-150 | C-O |

| ~ 120-140 | Aromatic C (quaternary) |

| ~ 100-120 | Aromatic C-H |

| ~ 55-60 | OCH₃ |

| ~ 10-20 | CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Medium, Sharp | N-H stretch |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1480 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (methoxy) |

| ~ 1100 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 255.13 | [M]⁺ (Molecular Ion) |

| 240.11 | [M-CH₃]⁺ |

| 225.08 | [M-2CH₃]⁺ or [M-OCH₃+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer experimental time are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound.

Physicochemical characteristics of dimethoxy dimethyl carbazole compounds

An In-depth Technical Guide on the Physicochemical Characteristics of Dimethoxy Dimethyl Carbazole (B46965) Compounds

Introduction

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure facilitates π-π stacking interactions with biological targets, and the nitrogen atom acts as a site for hydrogen bonding.[1] Substitutions on the carbazole ring are critical as they modulate the molecule's electronic properties, lipophilicity, and steric profile, leading to a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This guide focuses on the physicochemical characteristics of carbazole derivatives featuring both dimethoxy and dimethyl substitutions, which are of growing interest for their potential therapeutic and electronic applications. While comprehensive data for a single molecular species with both dimethoxy and dimethyl substitutions is limited in public literature, this document synthesizes available information on closely related analogues to provide a detailed overview of their expected properties and the experimental methods used for their characterization.

Physicochemical Properties

The physicochemical properties of substituted carbazoles are crucial for their application, influencing factors like solubility, bioavailability, and thermal stability.[4][5] The introduction of methoxy (B1213986) (-OCH₃) groups generally increases polarity and the potential for hydrogen bonding, while methyl (-CH₃) groups enhance lipophilicity.

Quantitative Data Summary

The following tables summarize key physicochemical data for representative dimethoxy and dimethyl carbazole compounds based on available literature.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

|---|---|---|---|---|

| 3,6-Dimethoxy-9H-carbazole | C₁₄H₁₃NO₂ | 227.26 | 57103-01-2 | [6] |

| 2,6-Dimethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 3681-98-9 | [7] |

| 3,6-Dimethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 5599-50-8 | [8] |

| 2,6-Dimethoxy-3-methyl-9H-carbazole| C₁₅H₁₅NO₂ | 241.28 | 29093-41-2 |[9] |

Table 2: Predicted Drug-Likeness and Lipophilicity of Carbazole Derivatives

| Compound Descriptor | Value Range | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Predicts oral bioavailability | [10] | |

| Molecular Weight (MW) | < 500 g/mol | Size and permeability | [10] |

| Lipophilicity (LogP) | -0.7 to +5.0 | Membrane permeability | [10] |

| Hydrogen Bond Donors | ≤ 5 | [10] | |

| Hydrogen Bond Acceptors | ≤ 10 | [10] | |

| Bioavailability Radar | Visual assessment of drug-likeness | [3][10] | |

| Polarity (TPSA) | 20 to 130 Ų | Cell permeability | [10] |

| Flexibility (Rotatable Bonds) | No more than 9 | Conformation | [10] |

| Saturation (Fraction Csp³) | Not less than 0.25 | Solubility and metabolism |[10] |

Spectroscopic and Structural Characterization

The structural elucidation of carbazole derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the substitution pattern. For dimethoxy dimethyl derivatives, one would expect to see characteristic signals for the aromatic protons on the carbazole core, singlets for the methoxy protons (typically ~3.8-4.0 ppm), and singlets for the methyl protons (~2.1-2.7 ppm).[12] The symmetry of the substitution pattern, such as in 3,6-disubstituted carbazoles, simplifies the spectra.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about functional groups. Key expected bands include N-H stretching for 9H-carbazoles, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching from the methoxy groups.[7][13]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.[4][12]

-

Single-Crystal X-ray Diffraction : This technique provides the definitive three-dimensional arrangement of atoms. The crystal structures of carbazoles are typically characterized by planar ring systems, with intermolecular interactions like hydrogen bonding (via the N-H group) and π-π stacking playing key roles in the crystal lattice formation.[5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of these compounds.

Protocol 1: Synthesis via Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a classic method for forming the carbazole ring system.[1]

Caption: Generalized workflow for carbazole synthesis.

Methodology:

-

Diazotization : An N-aryl-2-aminobenzene derivative is dissolved in an appropriate acid. The solution is cooled, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.[1]

-

Cyclization : The reaction mixture is heated to induce intramolecular cyclization, which proceeds with the elimination of nitrogen gas.[1]

-

Workup : After cooling, the product is extracted using an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.[1]

-

Purification : The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the final carbazole derivative.[1]

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[11]

Methodology:

-

Preparation : An excess amount of the solid carbazole compound is added to a vial containing a known volume of the organic solvent of interest to create a saturated solution.[11]

-

Equilibration : The vial is sealed and agitated in a temperature-controlled shaker for 24-72 hours to ensure the system reaches equilibrium.[11]

-

Settling & Sampling : The vial is allowed to stand in a thermostatic bath for at least 4 hours for the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-warmed syringe and filtered to remove any microcrystals.[11]

-

Quantification : The amount of dissolved solute is quantified. This can be done gravimetrically by evaporating the solvent and weighing the residue or by a spectroscopic method (e.g., UV-Vis) by comparing the absorbance to a standard curve.[11]

Protocol 3: Spectroscopic Characterization

Methodology:

-

NMR Spectroscopy : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz).[4][12]

-

FT-IR Spectroscopy : The sample is analyzed, often using KBr pellets, with an FT-IR spectrometer to obtain the infrared spectrum.[4]

-

Mass Spectrometry : Samples are dissolved (e.g., in acetone) and analyzed by mass spectrometry with an appropriate ionization source (e.g., ESI) to determine the mass-to-charge ratio.[4]

Biological Activity and Signaling Pathways

Carbazole derivatives exhibit a wide range of pharmacological activities by interacting with various molecular signaling pathways.[14][[“]] Their mechanisms often involve the inhibition of kinases or interference with DNA replication processes in cancer cells.[7][14]

Several key signaling pathways are targeted by carbazole compounds:

-

PI3K/Akt/mTOR Pathway : This cascade is central to cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy, and it is hypothesized that substituted carbazoles could act as inhibitors at various nodes within this pathway.[1]

-

MAPK Pathways : Mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and RAS-MAPK pathways, are involved in cellular responses to external stimuli and regulate processes like inflammation and cell proliferation.[3][14] Carbazole derivatives have been shown to inhibit these pathways, contributing to their anti-inflammatory and antifungal activities.[14][[“]]

-

p53 Pathway : The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some carbazole derivatives can reactivate the p53 pathway, leading to anticancer effects.[14]

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.[1]

Caption: Carbazole derivatives can inhibit inflammation via the p38 MAPK pathway.[14]

Conclusion

Dimethoxy dimethyl carbazole compounds represent a promising class of molecules for drug development and materials science. Their physicochemical properties, governed by the nature and position of their substituents, are key to their function. While detailed experimental data for specific isomers remains an area for active research, this guide provides a foundational understanding of their characteristics based on related analogues. The outlined experimental protocols for synthesis and characterization, along with insights into their interactions with key biological signaling pathways, offer a comprehensive resource for researchers and scientists in the field. Further empirical studies are necessary to fully elucidate the structure-activity relationships and unlock the full potential of these versatile compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. 29093-41-2 CAS MSDS (2,6-Dimethoxy-3-methyl-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdr.nims.go.jp [mdr.nims.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

Unveiling the Biological Potential of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the carbazole (B46965) alkaloid, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. While specific research on this compound is limited, this document extrapolates its potential therapeutic applications by examining the well-documented bioactivities of the broader carbazole scaffold. This guide delves into the significant anticancer, antimicrobial, and neuroprotective properties associated with carbazole derivatives. Detailed experimental protocols for assessing these activities and diagrams of key signaling pathways are provided to facilitate further research and drug development efforts in this promising area of medicinal chemistry.

Introduction to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a specific carbazole alkaloid. Currently, publicly available scientific literature on the distinct biological activities of this particular compound is scarce. It has been identified as a chemical intermediate used in the synthesis of baccamycin and is noted to target bacteria. The carbazole core, a tricyclic aromatic heterocycle, is a well-established pharmacophore found in numerous naturally occurring and synthetic compounds with a wide array of biological functions. Therefore, this guide will focus on the extensively studied activities of the carbazole class of molecules to infer the likely potential of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

Carbazole alkaloids have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The planar and electron-rich nature of the carbazole ring system allows for intercalation with DNA and interaction with various enzymatic targets.[1][3]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related carbazole derivatives, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is predicted to exhibit a range of biological effects. The following sections detail these potential activities and the underlying mechanisms.

Anticancer Activity

Carbazole derivatives are well-documented for their potent anticancer properties, acting through multiple mechanisms.[4][5]

-

Topoisomerase Inhibition: Many carbazole alkaloids function as topoisomerase inhibitors.[3] Topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, carbazole compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8][9]

-

DNA Intercalation: The planar aromatic structure of the carbazole nucleus allows it to intercalate between the base pairs of DNA, disrupting its normal function and inhibiting replication and transcription in rapidly dividing cancer cells.[1][3]

-

Apoptosis Induction: Carbazole derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.[6][9]

-

Kinase Inhibition: Certain carbazole-based compounds have been developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.

The following diagram illustrates the mechanism by which a carbazole derivative can inhibit topoisomerase II, leading to DNA damage and subsequent activation of the apoptotic cascade.

Carbazole derivatives can inhibit Topoisomerase II, leading to apoptosis.

Antimicrobial Activity

The carbazole scaffold is present in a class of antibiotics known as carbazomycins and many synthetic derivatives also exhibit significant antimicrobial properties.[10]

-

Bacterial Cell Wall/Membrane Disruption: Some carbazole compounds are thought to interfere with the integrity of the bacterial cell membrane or the synthesis of the cell wall, leading to cell lysis.

-

Enzyme Inhibition: They may also act by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Biofilm Inhibition: Certain derivatives have shown the ability to inhibit the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.

The antimicrobial activity of carbazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12][13]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of carbazole derivatives, making them interesting candidates for the treatment of neurodegenerative diseases.[2][14][15]

-

Antioxidant Effects: Many carbazole compounds exhibit potent antioxidant activity, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[15][16]

-

Anti-inflammatory Action: Neuroinflammation is a key component of neurodegenerative processes. Carbazoles can modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.

-

Inhibition of Beta-Amyloid Aggregation: Some carbazole derivatives have been shown to inhibit the aggregation of beta-amyloid peptides, a hallmark of Alzheimer's disease.[17]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a therapeutic strategy for Alzheimer's disease, and some carbazoles have demonstrated anti-AChE activity.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which is indicative of their viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer carbazole alkaloids and coumarins from Clausena plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemcom.com [echemcom.com]

- 11. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide for Researchers

An In-depth Technical Guide on the Carbazole (B46965) Alkaloid 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the carbazole alkaloid 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Carbazole alkaloids are a class of naturally occurring heterocyclic compounds that have garnered significant interest from the scientific community due to their diverse and potent biological activities. This document details the chemical properties, a plausible synthetic route, and the reported biological activities of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, with a focus on its potential as an antimalarial and antituberculosis agent. Experimental protocols for synthesis and biological evaluation are provided, along with visualizations of key workflows, to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Carbazole and its derivatives represent an important class of nitrogen-containing heterocyclic compounds, widely distributed in nature and also accessible through synthetic routes. The rigid, planar tricyclic system of the carbazole nucleus provides a unique scaffold for drug design, allowing for interactions with various biological targets. The functionalization of the carbazole ring can significantly influence the molecule's physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a specific carbazole alkaloid that has been identified as a substance with potential therapeutic applications. Notably, it has been reported as a secondary metabolite from Streptomyces sp. BCC26924 and has shown promising activity against Plasmodium falciparum and Mycobacterium tuberculosis. This guide aims to consolidate the available information on this compound to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | - |

| Molecular Formula | C₁₆H₁₇NO₂ | [1] |

| Molecular Weight | 255.31 g/mol | [1] |

| CAS Number | 75139-39-8 | [1] |

| Appearance | (Predicted) Crystalline solid | - |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 2,3-dimethylaniline (B142581) and 1,2-dimethoxybenzene, proceeding through a key intermediate, N-(2,3-dimethylphenyl)-2,3-dimethoxyaniline, which then undergoes an intramolecular cyclization to form the carbazole ring.

References

The Therapeutic Promise of Substituted Carbazoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted carbazole (B46965) derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Substituted carbazoles, a class of heterocyclic aromatic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides a detailed overview of the burgeoning field of carbazole-based drug discovery, summarizing key therapeutic applications, underlying mechanisms of action, and crucial experimental methodologies. The information presented herein is intended to empower researchers to design and develop novel carbazole derivatives with enhanced therapeutic efficacy.

Therapeutic Applications: A Multifaceted Scaffold

The rigid, planar structure of the carbazole nucleus provides an ideal framework for interaction with various biological targets, leading to a broad spectrum of pharmacological effects.[5] Substituted carbazoles have demonstrated significant potential in several key therapeutic areas:

-

Anticancer Activity: Carbazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][6][7][8][9] Their mechanisms of action are often multifactorial, including the inhibition of key enzymes like kinesin spindle protein (KSP) and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[10][11][12][13][14]

-

Neuroprotection: Several N-substituted carbazoles exhibit significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1][15][16][17] Their neuroprotective effects are often attributed to their antioxidant activity and their ability to inhibit the aggregation of β-amyloid peptides.[1][15][18]

-

Antimicrobial and Antiviral Activity: The carbazole scaffold has been successfully exploited to develop potent antimicrobial and antiviral agents.[2][19][20][21][22][23] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant variants, as well as several viruses.[2][19][20][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for various substituted carbazole derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Substituted Carbazoles

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Carbazole derivative 10b | HeLa | 0.091 | KSP ATPase Inhibition | [10] |

| Carbazole sulfonamide 15 | MCF7/ADR | 0.81-31.19 nM | Tubulin Polymerization Inhibition, Topo I Inhibition | [12] |

| N-substituted carbazole 45 | MCF-7 | 35.6 (LC50, µg/mL) | Not specified | [2] |

| N-substituted pyrrolocarbazole 29 | PA1 (ovarian) | 8-20 (MIC) | pim-Kinase Inhibition | [2] |

| N-substituted carbazole imidazolium (B1220033) salt 61 | HL-60, SMMC-7721, MCF-7, SW480 | 0.51-2.48 | Induction of cell cycle arrest and apoptosis | [13] |

| Carbazole derivative 11 | HepG2, HeLa, MCF7 | 7.68, 10.09, 6.44 | Not specified | [7] |

Table 2: Neuroprotective and Anti-Alzheimer's Activity of Substituted Carbazoles

| Compound/Derivative | Biological Target/Assay | Activity/IC50 | Reference |

| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Neuroprotection in HT22 cells | Effective at 3 µM | [1] |

| Carbazole derivative 3s | Acetylcholinesterase (AChE) | 0.11 µM | [26] |

| Carbazole derivative 3s | Butyrylcholinesterase (BuChE) | 0.02 µM | [26] |

| (E)-2-((9-ethyl-9H-carbazol-3-yl)methylene)-N-(pyridin-2-yl)hydrazinecarbothioamide (62) | Human Acetylcholinesterase (hAChE) | 1.37 µM | [27] |

| (E)-2-((9-ethyl-9H-carbazol-3-yl)methylene)-N-(5-chloropyridin-2-yl)hydrazinecarbothioamide (63) | Human Acetylcholinesterase (hAChE) | 1.18 µM | [27] |

Table 3: Antimicrobial Activity of Substituted Carbazoles

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Carbazole derivative 8f | Various bacterial and fungal strains | 0.5-2 | [19] |

| Carbazole derivative 9d | Various bacterial and fungal strains | 0.5-2 | [19] |

| N-substituted carbazole with 1,2,4-triazole (B32235) moiety (1) | C. albicans | 2-4 | [2] |

| N-substituted carbazole with imidazole (B134444) moiety (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [2] |

| 1H-dibenzo[a,c]carbazole 11d | B. subtilis | 1.9 | [21] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments frequently cited in the study of substituted carbazoles.

General Synthesis of N-Substituted Carbazole Derivatives

A common synthetic route for N-substituted carbazoles involves the reaction of carbazole with a suitable alkyl or aryl halide in the presence of a base.

Caption: General workflow for the synthesis of N-substituted carbazoles.

Procedure:

-

Dissolve carbazole in an appropriate solvent (e.g., DMF, acetone).

-

Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

-

Add the corresponding alkyl or aryl halide.

-

Heat the reaction mixture and stir for a specified time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Seed cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted carbazole compounds.

-

Incubate the plates for a period of 24 to 72 hours.

-

Add MTT solution to each well and incubate for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Kinesin Spindle Protein (KSP) ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of KSP, a motor protein essential for mitotic spindle formation.

Caption: Workflow for the KSP ATPase inhibition assay.

Procedure:

-

Prepare a reaction mixture containing recombinant KSP enzyme, microtubules, and ATP in a suitable buffer.

-

Add the test carbazole compound at various concentrations.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

-

Stop the reaction.

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted carbazoles are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Many carbazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified signaling pathway for apoptosis induction by carbazoles.

Neuroprotection via Antioxidant Activity and Anti-Amyloid Aggregation

In the context of neurodegenerative diseases, substituted carbazoles can protect neurons through multiple mechanisms.

Caption: Key neuroprotective mechanisms of substituted carbazoles.

Conclusion and Future Directions

Substituted carbazoles represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The extensive research into their synthesis and biological evaluation has provided a solid foundation for the development of novel drug candidates. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating detailed mechanisms of action for novel derivatives, and exploring their efficacy in preclinical and clinical studies. The continued exploration of the chemical space around the carbazole scaffold is poised to yield the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemcom.com [echemcom.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [mostwiedzy.pl]

- 15. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. N-alkyl carbazole derivatives as new tools for Alzheimer's disease: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. 8. Bis-basic derivatives of carbazole, dibenzofuran, and dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New classes of carbazoles as potential multi-functional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Research of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The rigid, planar carbazole nucleus, consisting of a pyrrole (B145914) ring fused with two benzene (B151609) rings, provides a unique scaffold for the development of novel therapeutic agents. The electronic properties and biological activity of carbazole derivatives can be finely tuned through substitution on the carbazole ring. This technical guide provides a comprehensive literature review on the research of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, a specific polysubstituted carbazole. While direct research on this particular molecule is limited, this guide will draw upon findings from closely related analogs to provide insights into its potential synthesis, biological activities, and mechanisms of action.

Synthesis of Substituted Carbazole Derivatives

The synthesis of polysubstituted carbazoles like 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole can be approached through various established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Common strategies include the Borsche-Drechsel synthesis, Graebe-Ullmann synthesis, and Cadogan cyclization. More contemporary methods often employ transition metal-catalyzed cross-coupling reactions to construct the carbazole core.

A plausible synthetic approach for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole could involve a multi-step sequence starting from appropriately substituted anilines and cyclohexanone (B45756) derivatives, followed by cyclization and aromatization. Another viable strategy would be the construction of a substituted biphenylamine precursor followed by an intramolecular cyclization.

Below is a generalized experimental workflow for the synthesis of a polysubstituted carbazole, which could be adapted for the target molecule.

Generalized Experimental Workflow for Polysubstituted Carbazole Synthesis

Caption: A generalized workflow for the synthesis of polysubstituted carbazoles.

Biological Activities of Substituted Carbazole Derivatives

Carbazole alkaloids and their synthetic derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological profile is highly dependent on the nature and position of the substituents on the carbazole ring. The presence of methoxy (B1213986) and methyl groups, as in 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, is anticipated to modulate its lipophilicity and electronic properties, thereby influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives. The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various signaling pathways critical for cancer cell proliferation and survival. For instance, some carbazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers.

Table 1: Anticancer Activity of Representative Substituted Carbazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-substituted carbazoles | HT-29 (Colon) | 3.1 - 12.1 | [1] |

| Dimethyl-substituted carbazoles | MDA-MB-231 (Breast) | 0.73 - 43.45 | [2] |

| N-substituted carbazole imidazolium (B1220033) salts | SMMC-7721 (Liver) | 1.06 - 8.31 | [3] |

| 1,4-dimethyl-N-alkyl-carbazoles | A2780 (Ovarian) | ~1-10 | [4] |

Antimicrobial Activity

Carbazole derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of antimicrobial action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Table 2: Antimicrobial Activity of Representative Substituted Carbazole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Guanidine-containing carbazoles | S. aureus | 0.78 - 1.56 | [5] |

| Chloro-substituted carbazoles | E. coli, S. aureus | 25 | [5] |

| Methoxy- and Chloro-substituted carbazoles | Various bacteria | Moderate to good | [5] |

| N-alkylated carbazoles | S. aureus | 0.78 - 1.56 | [5] |

Signaling Pathways Modulated by Carbazole Derivatives

The diverse biological activities of carbazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutic agents.

Caption: Potential signaling pathways modulated by carbazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. Below are generalized protocols for key assays used in the evaluation of carbazole derivatives.

General Protocol for MTT Assay (Anticancer Activity)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

-

Bacterial Suspension Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound: Perform a serial dilution of the carbazole derivative in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unibas.it [iris.unibas.it]

- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of baccamycin using 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

Application Notes and Protocols for the Synthesis of Carbazole (B46965) Alkaloids

A Note on the Synthesis of "Baccamycin":